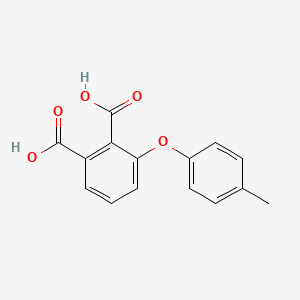

3-(p-Tolyloxy)phthalic acid

Descripción general

Descripción

3-(p-Tolyloxy)phthalic acid is an organic compound characterized by the presence of a phthalic acid core substituted with a p-tolyloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyloxy)phthalic acid typically involves the reaction of phthalic anhydride with p-cresol in the presence of a suitable catalyst. The reaction proceeds through an esterification process followed by hydrolysis to yield the desired phthalic acid derivative. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of high-throughput reactors and optimized reaction conditions ensures consistent product quality and yield.

Análisis De Reacciones Químicas

Chemical Context and Structural Considerations

3-(p-Tolyloxy)phthalic acid contains:

-

A phthalic acid core (ortho-dicarboxylic acid).

-

A p-tolyloxy group (-O-C₆H₄-CH₃) at the 3-position of the benzene ring.

Reactivity is expected to involve:

-

Carboxylic Acid Functional Groups : Potential for esterification, salt formation, or decarboxylation.

-

Aromatic Ether Linkage : Susceptibility to cleavage under acidic/basic conditions or electrophilic substitution.

-

Steric and Electronic Effects : The p-tolyloxy group may influence reaction kinetics or regioselectivity.

Gaps in Available Data

-

No direct synthesis protocols for this compound were found in the reviewed sources.

-

Reactivity studies of structurally analogous compounds (e.g., 3-alkoxyphthalic acids) are absent.

-

Thermal or catalytic decomposition pathways remain uncharacterized.

Phthalic Acid Derivatives

Aromatic Ethers

Recommendations for Further Research

-

Synthetic Pathways : Explore coupling reactions between p-tolyloxy precursors and phthalic acid derivatives.

-

Spectroscopic Characterization : Use NMR and X-ray crystallography to confirm structure and intermolecular interactions (as in ).

-

Stability Studies : Investigate thermal decomposition or hydrolysis under varying pH conditions.

-

Computational Modeling : Predict reactivity using DFT calculations (similar to ).

Aplicaciones Científicas De Investigación

3-(p-Tolyloxy)phthalic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 3-(p-Tolyloxy)phthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with peroxisome proliferator-activated receptors, influencing gene expression and metabolic processes.

Comparación Con Compuestos Similares

Phthalic acid: A related compound with similar structural features but lacking the p-tolyloxy group.

Isophthalic acid: Another isomer of phthalic acid with different substitution patterns.

Terephthalic acid: A para-substituted isomer of phthalic acid used in the production of polyethylene terephthalate (PET).

Uniqueness: 3-(p-Tolyloxy)phthalic acid is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and physical properties

Actividad Biológica

3-(p-Tolyloxy)phthalic acid, with the CAS number 63181-80-6, is a derivative of phthalic acid characterized by the presence of a p-tolyloxy group. This compound has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a phthalic acid backbone with a tolyloxy substituent, which influences its solubility and interaction with biological systems. The molecular formula is C_{12}H_{10}O_4, and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 218.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and biochemical pathways. Research indicates that it may exert effects through:

- Antioxidant Activity : The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation in various tissues.

- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.

Biochemical Pathways

This compound is believed to interact with several key biochemical pathways:

- Cell Signaling : The compound may influence pathways related to cell proliferation and apoptosis.

- Gene Expression : It has been shown to affect the expression of genes involved in oxidative stress response and inflammation.

Case Studies

- Antioxidant Activity Study : In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, suggesting its potential as an antioxidant agent .

- Anti-inflammatory Effects : A study involving animal models indicated that administration of the compound led to decreased levels of pro-inflammatory cytokines, supporting its anti-inflammatory properties .

- Antimicrobial Testing : Laboratory tests showed that this compound exhibited inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

Table 2: Summary of Biological Activities

| Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels | |

| Anti-inflammatory | Decreased cytokine levels | |

| Antimicrobial | Inhibited bacterial growth |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound is absorbed through the gastrointestinal tract when administered orally.

- Distribution : It is distributed throughout body tissues, with higher concentrations observed in lipid-rich areas.

- Metabolism : Metabolized primarily by liver enzymes, leading to various metabolites that may also possess biological activity.

- Excretion : Primarily excreted via urine.

Propiedades

IUPAC Name |

3-(4-methylphenoxy)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-9-5-7-10(8-6-9)20-12-4-2-3-11(14(16)17)13(12)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASDIQOFNICMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495421 | |

| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63181-80-6 | |

| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.